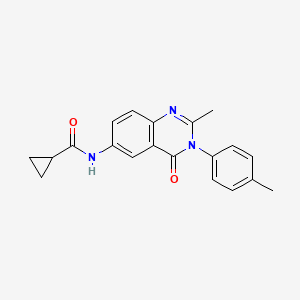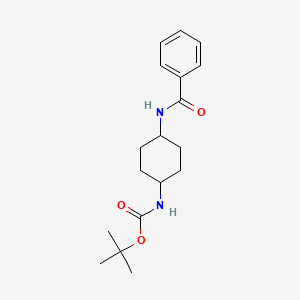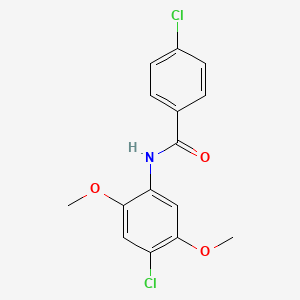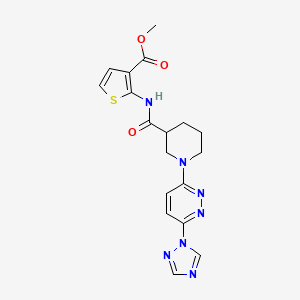
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMP is a member of the piperidine class of compounds and has been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Pharmacological Research
This compound is a piperidine derivative, a class known for its significant role in drug design. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities. They are involved in the development of drugs targeting various conditions such as central nervous system disorders, cardiovascular diseases, and cancer .
Oncology
The compound’s structure suggests potential applications in cancer research. Piperidine derivatives have been studied for their anti-cancer properties, particularly as inhibitors of specific enzymes and receptors involved in cancer cell proliferation. This compound could be explored for its efficacy against different cancer types, potentially leading to new therapeutic agents .
Neuropharmacology
Given the presence of the piperidine moiety, this compound may have applications in neuropharmacology. Piperidine derivatives are known to interact with neurotransmitter systems, making them useful in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Anti-inflammatory Agents
Research has shown that piperidine derivatives can exhibit anti-inflammatory properties. This compound could be investigated for its potential to inhibit inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs .
Antimicrobial Research
Piperidine derivatives have been found to possess antimicrobial activities against a range of pathogens, including bacteria and fungi. This compound could be studied for its effectiveness in combating microbial infections, contributing to the development of new antibiotics .
Cardiovascular Research
The compound’s structure may also lend itself to applications in cardiovascular research. Piperidine derivatives have been explored for their potential to modulate cardiovascular functions, including blood pressure regulation and heart rate control. This compound could be a candidate for developing new treatments for cardiovascular diseases .
Synthetic Chemistry
In addition to its biological applications, this compound can be valuable in synthetic chemistry. Piperidine derivatives are often used as building blocks in the synthesis of more complex molecules. This compound could serve as an intermediate in the synthesis of various pharmaceuticals and other bioactive compounds .
Material Science
Beyond biological applications, piperidine derivatives have potential uses in material science. They can be incorporated into polymers and other materials to enhance their properties. This compound could be explored for its potential to improve the performance of materials used in various industrial applications .
properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-10-15(22-11-12)17(20)19-8-6-14(7-9-19)21-16-5-3-4-13(2)18-16/h3-5,10-11,14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZFOFGJOPQNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(3-chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2823115.png)




![3-(3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzamido)benzene-1-sulfonyl fluoride](/img/structure/B2823126.png)
![3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2823127.png)
![Methyl 4-{[(2,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2823128.png)
![ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2823129.png)


![6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2823133.png)

![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2823136.png)